(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate

Synthetic intermediate Nucleophilic substitution Chloroacetate alkylating agent

Researchers synthesizing 5-HT₃/5-HT₄ ligands often require multi-step esterification of tropine with lachrymatory chloroacetyl chloride. Procuring this pre-formed tropanyl 2-chloroacetate building block (CAS 438581-53-4) eliminates that hazardous step. • Enables direct SN2 diversification with amine, thiol, or alcohol nucleophiles to generate focused compound libraries • Occupies fragment-like chemical space (MW 217.69, cLogP 2.0) ideal for ligand-efficiency-optimized campaigns • Supplied at ≥95% purity with typical 8-12 week lead time; advance procurement recommended for synthesis campaigns

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 438581-53-4
Cat. No. B1306294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate
CAS438581-53-4
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)CCl
InChIInChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3
InChIKeyVWTGJYAUYFEGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate (CAS 438581-53-4): Tropane Ester Building Block for Serotonergic Ligand Synthesis


(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate (CAS 438581-53-4) is a synthetic tropane ester with molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol [1]. It features the endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (tropanyl) scaffold esterified with 2-chloroacetic acid, placing it within the broader class of tropine esters that have been extensively explored as ligands for serotonin receptors, particularly 5-HT₃ and 5-HT₄ subtypes [2]. The compound is commercially supplied as a research intermediate by multiple vendors, typically at ≥95% purity, and is catalogued under PubChem CID 3149353 [1].

Why Tropine Esters Are Not Interchangeable: Structural Determinants of Reactivity and Receptor Engagement for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate


Tropine esters sharing the identical 8-methyl-8-azabicyclo[3.2.1]oct-3-yl scaffold can exhibit profoundly divergent biological and chemical behavior driven by the nature of the esterifying acyl group. Within the 5-HT₃ receptor antagonist series, simple benzoyl esters of tropine display only weak antagonist activity, whereas 3,5-dichlorobenzoyl (MDL 72222) and indole-3-carboxyl (tropisetron) esters achieve nanomolar potency—a >100-fold range governed solely by the acyl substituent [1]. On the chemical reactivity axis, the 2-chloroacetate ester introduces an electrophilic α-chloroacetyl moiety capable of nucleophilic displacement that is entirely absent in the corresponding acetate, benzoate, or tropate esters [2]. These dual axes of differentiation—pharmacological target engagement and synthetic utility as an alkylating intermediate—mean that generic substitution among tropine esters without consideration of the specific acyl group can lead to either loss of biological activity or failure of downstream chemical derivatization steps.

Quantitative Differentiation Evidence for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate Versus Closest Tropine Ester Analogs


Electrophilic Reactivity: 2-Chloroacetate as a Nucleophilic Displacement Handle Versus Inert Acetate and Benzoate Esters

The 2-chloroacetate ester of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate bears an α-chloro substituent on the acyl group that functions as a leaving group in Sₙ2-type nucleophilic displacement reactions. This reactivity is structurally verified by the canonical SMILES string CN1C2CCC1CC(C2)OC(=O)CCl, which confirms the terminal –CH₂Cl moiety [1]. In contrast, the closest non-halogenated commercial analogs—tropine acetate (acetyl ester, CAS 34236-52-1) and tropine benzoate (CAS 6019-02-1)—contain –CH₃ and –C₆H₅ terminal groups respectively, which are inert toward nucleophilic displacement under mild conditions [2]. This enables the 2-chloroacetate to serve as a platform for generating libraries of α-substituted acetate derivatives via reaction with amine, thiol, or phenoxide nucleophiles, a synthetic divergence point unavailable to non-halogenated tropine esters.

Synthetic intermediate Nucleophilic substitution Chloroacetate alkylating agent Building block

Molecular Weight and Lipophilicity Differentiation from High-Molecular-Weight 5-HT₃ Antagonist Tropine Esters

At a molecular weight of 217.69 g/mol and computed XLogP3-AA of 2.0, (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate is substantially smaller and less lipophilic than the established 5-HT₃ antagonist tropine esters MDL 72222 (tropanyl 3,5-dichlorobenzoate, MW 314.21 g/mol, C₁₅H₁₇Cl₂NO₂) and tropisetron (ICS 205-930, MW ~285 g/mol, C₁₇H₂₀N₂O₂) [1]. This 97–100 Da molecular weight reduction places the compound closer to the fragment-like space (MW <250) favored in fragment-based drug discovery, while the XLogP of 2.0 falls within the optimal range (1–3) for CNS drug-likeness per Lipinski guidelines [1]. The lower MW also translates to a higher heavy atom efficiency metric if the compound serves as a starting scaffold for lead generation.

Drug discovery Lead optimization Physicochemical properties 5-HT₃ receptor

Class-Level Structure-Activity Relationship: Electron-Withdrawing Acyl Substituents Modulate Tropine Ester Pharmacological Potency

Friess et al. established a quantitative structure-toxicity correlation for tropine and ψ-tropine aryl esters in mice, demonstrating that acute log LD₅₀ values scale linearly with the electronegativity index (σ*) of the esterifying group when σ* exceeds +0.40 [1]. The 2-chloroacetate esterifying group, bearing an electron-withdrawing chlorine atom with an estimated σ* > +1.0 (based on the chloroacetyl substituent constant), is predicted to fall within the potency-modulated regime of this SAR relationship, in contrast to simple alkyl esters (acetate, propionate) with σ* values below +0.40 that would reside outside the linear correlation region [1]. Additionally, in isolated rat phrenic nerve-diaphragm preparations, tropine esters display stereospecific potentiation of twitch response at low concentrations followed by abrupt blockade at higher concentrations, with the tropine (endo) configuration being more potent than the ψ-tropine (exo) configuration [1]. The commercially supplied compound is specified as the endo (tropine) configuration based on its IUPAC name and SMILES representation [2].

Structure-activity relationship Tropine ester Acetylcholinesterase Neuromuscular junction

Commercial Availability and Purity Profile Relative to Structurally Similar Tropanyl Ester Building Blocks

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate hydrochloride is commercially stocked at 95% purity by multiple suppliers including Aladdin Scientific (SKU C349417) and Chemenu (CM314759), with pricing at approximately $540/g (Aladdin, 1g scale) and an 8–12 week lead time indicating specialized, small-batch synthesis rather than commodity supply . In contrast, the parent alcohol tropine (CAS 120-29-6) is widely available at multi-gram to kilogram scales from dozens of suppliers at substantially lower cost ($0.5–5/g), and the 3,5-dichlorobenzoate ester MDL 72222 is stocked as a characterized pharmacological tool compound with ≥99% HPLC purity from suppliers such as BOC Sciences and Abcam . The intermediate pricing and availability profile of the 2-chloroacetate reflects its niche but established status as a specialty synthetic intermediate.

Chemical procurement Building block Research chemical Supplier comparison

Recommended Application Scenarios for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate Based on Quantitative Differentiation Evidence


Diversification Platform for α-Substituted Acetate Tropine Derivative Libraries via Nucleophilic Displacement

The electrophilic α-chloroacetyl group of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate enables systematic synthesis of focused compound libraries through Sₙ2 reactions with amine, thiol, alcohol, and phenoxide nucleophiles, generating α-aminoacetyl, α-thioacetyl, and α-alkoxyacetyl tropine derivatives [1]. This application is uniquely enabled by the chloroacetate functionality and is not accessible using the corresponding acetate or benzoate esters. In the context of 5-HT₃/5-HT₄ receptor ligand discovery—where the tropanyl scaffold is a privileged pharmacophore —this diversification strategy allows parallel exploration of the acyl binding pocket with varying linker atoms and substituents.

Fragment-Based Drug Discovery Starting Point for Serotonergic Receptor Targets

With a molecular weight of 217.69 g/mol and XLogP3-AA of 2.0 (both computed), the compound occupies fragment-like chemical space (MW <250, LogP 1–3) [1]. This positions it as a suitable starting point for fragment-based or ligand-efficiency-optimized campaigns targeting the 5-HT₃ or 5-HT₄ receptor families, where established ligands such as MDL 72222 (MW 314.21) and tropisetron (MW ~285) already occupy lead-like space [2]. The significantly lower molecular weight provides greater headroom for property optimization during hit-to-lead expansion compared to initiating campaigns from the larger, more lipophilic dichlorobenzoate scaffold.

Intermediate for Quaternary Ammonium Muscarinic/Serotonergic Probes with Defined Electronegativity Profile

Based on the class-level SAR established by Friess et al., the 2-chloroacetyl esterifying group places the compound in the electronegativity-dependent activity regime (σ* > +0.40) for tropine esters, predicting meaningful pharmacological interaction with neuromuscular and acetylcholinesterase systems [1]. The 2-chloroacetate occupies an intermediate position between the sub-threshold acetate esters (σ* ≈ 0.0) and the solvolytically unstable dichloroacetate esters (σ* > +2.0), offering a balanced profile for applications where both target engagement and aqueous stability are required [1]. Quaternary ammonium derivatives prepared via N-alkylation of the tropane nitrogen could serve as peripherally restricted pharmacological probes.

Building Block Procurement for Custom Synthesis of Tropanyl-Containing Candidate Molecules

The compound is stocked as a pre-formed tropanyl 2-chloroacetate building block at 95% purity by multiple specialty chemical suppliers . For medicinal chemistry groups synthesizing tropane-based 5-HT₃ or 5-HT₄ ligands, procurement of this pre-functionalized intermediate circumvents a two-step sequence (tropine esterification with chloroacetic acid or chloroacetyl chloride) that would otherwise require handling of lachrymatory chloroacetyl chloride and optimization of esterification conditions. The 8–12 week lead time and ~$540/g pricing reflect its status as a specialty building block rather than a commodity intermediate, warranting advance procurement planning for synthesis campaigns.

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